molecular formula C15H30 B038372 1,3-Di-tert-butyl-5-methylcyclohexane CAS No. 115793-80-1

1,3-Di-tert-butyl-5-methylcyclohexane

Katalognummer B038372
CAS-Nummer: 115793-80-1
Molekulargewicht: 210.4 g/mol
InChI-Schlüssel: FOENJJLISVGOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di-tert-butyl-5-methylcyclohexane is a chemical compound that is commonly known as tetramethylbenzene. It is a colorless and odorless liquid that is used in various industries, including the pharmaceutical, chemical, and manufacturing industries. This compound has a unique structure that makes it suitable for various applications, including as a solvent, reagent, and catalyst.

Wirkmechanismus

The mechanism of action of 1,3-Di-tert-butyl-5-methylcyclohexane is not well understood. However, it is believed that this compound acts as a solvent and reagent in various chemical reactions. Its unique structure makes it suitable for various applications, including as a catalyst in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1,3-Di-tert-butyl-5-methylcyclohexane. However, studies have shown that this compound has low toxicity and is not harmful to humans or animals when used in the recommended concentrations.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Di-tert-butyl-5-methylcyclohexane has several advantages for lab experiments, including its high boiling point, low toxicity, and non-reactivity with most chemicals. However, its limitations include its high cost, limited availability, and limited solubility in water.

Zukünftige Richtungen

There are several future directions for the research and development of 1,3-Di-tert-butyl-5-methylcyclohexane. These include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in various industries, including the pharmaceutical and chemical industries.
Conclusion
In conclusion, 1,3-Di-tert-butyl-5-methylcyclohexane is a unique chemical compound that has various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various industries.

Synthesemethoden

The synthesis of 1,3-Di-tert-butyl-5-methylcyclohexane involves the reaction of tert-butylbenzene with methanol in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained through distillation. This method is widely used in the chemical industry to produce large quantities of 1,3-Di-tert-butyl-5-methylcyclohexane.

Wissenschaftliche Forschungsanwendungen

1,3-Di-tert-butyl-5-methylcyclohexane has various scientific research applications, including in the study of reaction mechanisms, as a solvent for spectroscopic studies, and as a reagent in organic synthesis. This compound is also used in the pharmaceutical industry as an intermediate in the synthesis of various drugs.

Eigenschaften

CAS-Nummer

115793-80-1

Produktname

1,3-Di-tert-butyl-5-methylcyclohexane

Molekularformel

C15H30

Molekulargewicht

210.4 g/mol

IUPAC-Name

1,3-ditert-butyl-5-methylcyclohexane

InChI

InChI=1S/C15H30/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h11-13H,8-10H2,1-7H3

InChI-Schlüssel

FOENJJLISVGOQR-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)C(C)(C)C)C(C)(C)C

Kanonische SMILES

CC1CC(CC(C1)C(C)(C)C)C(C)(C)C

Synonyme

1,3-di-tert-butyl-5-methylcyclohexane
TBMCH

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.